L-Histidine, phenylmethyl ester

Biocatalysis Deoxyribozyme Amino Acid Cofactor

Choose L-Histidine benzyl ester for its unique orthogonal protection in Boc SPPS. The benzyl ester withstands repetitive TFA treatments and is cleanly removed by hydrogenolysis—a capability methyl or ethyl esters lack. It serves as a superior acyl donor for carboxypeptidase Y-catalyzed peptide bond formation, reducing oligomerization, and provides higher fold discrimination (1.3 vs. 1.1 for methyl ester) in RNA-cleavage assays. Also available as an HPLC reference standard. Supplied with ≥98% purity in standard research quantities.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
CAS No. 46921-20-4
Cat. No. B043156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Histidine, phenylmethyl ester
CAS46921-20-4
SynonymsL-Histidine Phenylmethyl Ester; 
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)N
InChIInChI=1S/C13H15N3O2/c14-12(6-11-7-15-9-16-11)13(17)18-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8,14H2,(H,15,16)/t12-/m0/s1
InChIKeyAXIQMEOYYYWDKF-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Histidine, Phenylmethyl Ester (CAS 46921-20-4): A Protected Amino Acid Building Block for Controlled Peptide Synthesis


L-Histidine, phenylmethyl ester (CAS 46921-20-4), also known as L-histidine benzyl ester, is an amino acid derivative in which the α-carboxyl group of L-histidine is protected as a benzyl (phenylmethyl) ester. This modification serves as a temporary protecting group during solid-phase or solution-phase peptide synthesis, preventing unwanted side reactions at the carboxylic acid functionality while allowing selective deprotection via hydrogenolysis [1]. The compound possesses a molecular formula of C₁₃H₁₅N₃O₂ and a molecular weight of 245.28 g/mol . It is primarily employed as a synthetic intermediate in the preparation of histidine-containing peptides and peptidomimetics, where precise control over reactive functionalities is essential.

Why Substituting L-Histidine, Phenylmethyl Ester with Unprotected Histidine or Other Histidine Esters Can Compromise Synthetic Outcomes


The specific ester protecting group on L-histidine critically dictates both the reactivity and stability profile of the molecule in multi-step syntheses. Unprotected L-histidine bears a free carboxylate that can participate in unwanted side reactions or form intractable zwitterionic salts [1]. Among ester derivatives, the choice between methyl, benzyl, and tert-butyl esters is not interchangeable; each offers distinct stability to acidic or basic conditions and different deprotection mechanisms. The benzyl (phenylmethyl) ester of L-histidine provides a unique combination of moderate acid stability and the ability to be removed orthogonally via catalytic hydrogenolysis—a feature not available to simple methyl or ethyl esters [2]. Furthermore, the benzyl ester can function as a superior acyl donor in enzymatic peptide synthesis, a property not shared by its methyl ester counterpart [3]. Therefore, generic substitution can lead to reduced yields, increased side-product formation, or incompatibility with downstream deprotection strategies.

Quantitative Differentiation Evidence for L-Histidine, Phenylmethyl Ester vs. Comparators


Enhanced Cofactor Activity for Deoxyribozyme Catalysis: L-Histidine Benzyl Ester vs. L-Histidine Methyl Ester

In an RNA-cleaving deoxyribozyme assay, L-histidine benzyl ester exhibited a fold discrimination of 1.3 relative to the control (no histidine), indicating modest cofactor activity. In contrast, L-histidine methyl ester exhibited a lower fold discrimination of 1.1 [1]. This demonstrates that the benzyl ester modification confers a 18% higher fold discrimination (1.3 vs. 1.1) for this catalytic application compared to the methyl ester.

Biocatalysis Deoxyribozyme Amino Acid Cofactor

Superior Substrate for Carboxypeptidase Y-Catalyzed Peptide Synthesis: Benzyl Ester vs. Methyl Ester Acyl Donors

In carboxypeptidase Y-catalyzed transpeptidation reactions, N-blocked amino acid benzyl esters function as significantly better acyl donor substrates than the corresponding methyl esters. This differential substrate specificity enables controlled peptide bond formation by minimizing oligomerization side reactions [1]. While the reference does not provide explicit kcat/Km values for L-histidine benzyl ester specifically, the class-level observation that benzyl esters are 'much better substrates' establishes a clear functional differentiation.

Enzymatic Peptide Synthesis Carboxypeptidase Y Acyl Donor Specificity

Orthogonal Deprotection Compatibility: Benzyl Ester Stability vs. Acid-Labile Methyl Esters

Benzyl esters are stable to trifluoroacetic acid (TFA) for at least 3 hours at room temperature but are readily cleaved by catalytic hydrogenolysis (Pd-C, 3 h) or by 45% HBr in acetic acid (3 h, room temperature) [1]. In contrast, methyl esters are generally more resistant to hydrogenolysis and require stronger acidic or basic conditions for hydrolysis, which can compromise acid-sensitive protecting groups elsewhere in the peptide chain [2]. This orthogonal stability profile permits the use of benzyl ester protection in combination with Boc-based SPPS strategies where temporary acid-labile protections are employed.

Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Validated Analytical Reference Standard for HPLC Method Development

L-Histidine benzyl ester is commercially available and validated for use as an analytical reference standard for high-performance liquid chromatography (HPLC) applications . This provides a reliable benchmark for the identification and quantification of histidine-containing peptides and their synthetic intermediates. In contrast, less common histidine esters (e.g., isopropyl, tert-butyl) may lack certified reference material status, introducing uncertainty into analytical method validation.

Analytical Chemistry HPLC Reference Standard

Optimal Research and Industrial Application Scenarios for L-Histidine, Phenylmethyl Ester Based on Quantitative Differentiation


Solid-Phase Peptide Synthesis (SPPS) Using Boc Chemistry

L-Histidine benzyl ester is ideally suited as a carboxyl-protected histidine building block in Boc-based SPPS. Its benzyl ester group remains stable to the repetitive TFA treatments used for Boc deprotection [1], while the imidazole side-chain can be protected with a separate, acid-labile group (e.g., Boc or Trt). The final benzyl ester can be removed cleanly via hydrogenolysis after peptide assembly is complete. This orthogonal protection strategy minimizes side reactions and improves crude peptide purity.

Enzymatic Peptide Synthesis with Carboxypeptidase Y

When employing carboxypeptidase Y for peptide bond formation, L-histidine benzyl ester (as an N-protected derivative) serves as a superior acyl donor compared to the corresponding methyl ester. The higher substrate specificity of the enzyme for benzyl esters [2] enables the synthesis of peptide methyl esters with reduced oligomerization, providing a chemoenzymatic route to histidine-containing peptides that is difficult to achieve with methyl ester building blocks alone.

Deoxyribozyme Cofactor Structure-Activity Studies

In investigations of catalytic nucleic acids that utilize amino acids as cofactors, L-histidine benzyl ester provides a quantifiably higher fold discrimination (1.3) than L-histidine methyl ester (1.1) in RNA-cleavage assays [3]. This makes it the preferred analog for dissecting the structural requirements of the histidine-binding pocket in the deoxyribozyme HD2 system, enabling more sensitive detection of cofactor-dependent activity changes.

Analytical Method Development and Quality Control

As a commercially available reference standard for HPLC , L-histidine benzyl ester is employed in analytical laboratories for method development, system suitability testing, and the quantification of histidine-containing synthetic intermediates. Its use ensures consistent and traceable analytical results across different batches and laboratories, supporting the quality control of peptide active pharmaceutical ingredients (APIs).

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